6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Chemical Structure and Key Features The compound 6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 109229-22-3) features a bicyclic pyrido[4,3-d]pyrimidin-4-one core with a benzyl group at the 6-position and a methylthio (-SMe) substituent at the 2-position. This structure is part of a broader class of tetrahydropyrido-pyrimidinones, which are notable for their pharmacological versatility in targeting receptors such as GPR119 and enzymes like BET bromodomains .
The benzyl and methylthio groups are critical for modulating biological activity, as seen in studies of GPR119 modulators and BET inhibitors .
Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-20-15-16-13-7-8-18(10-12(13)14(19)17-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCGEJVYYFRFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326378 | |
| Record name | NSC527433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033-34-7 | |
| Record name | NSC527433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC527433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Methyl Aminomethanimidothioate Hydroiodide with Ethyl 1-Benzyl-4-Oxo-3-Piperidinecarboxylate Hydrochloride
This method, reported in ChemicalBook, involves a two-step cyclocondensation process:
Reaction Setup :
- Reactants : Methyl aminomethanimidothioate hydroiodide (1.2 equiv) and ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (1.0 equiv).
- Solvent : Anhydrous ethanol.
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
Intermediate Isolation :
- The resulting imine intermediate is treated with aqueous sodium bicarbonate to precipitate the product.
Cyclization :
- The intermediate undergoes acid-catalyzed cyclization (HCl, 60°C, 6 hours) to yield the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | ≥97% |
| Reaction Scale | 10 mmol |
This method is favored for its scalability and use of commercially available starting materials.
Coupling Strategy from WO2012004299A1
The patent WO2012004299A1 describes a modular approach using protected intermediates:
Step 1: Protection of Piperidine Core
- Reactant : 1-Benzyl-4-oxo-piperidine-3-carboxylic acid (BOC-protected).
- Activation : Conversion to acyl chloride using thionyl chloride.
Step 2: Amide Formation
- Coupling Partner : Methyl aminomethanimidothioate.
- Conditions : N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM), 25°C, 4 hours.
Step 3: Deprotection and Cyclization
- Deprotection : Trifluoroacetic acid (TFA) in DCM (0°C, 1 hour).
- Cyclization : Heating at 100°C in toluene with p-toluenesulfonic acid (PTSA).
Optimization Insights :
- Microwave-assisted cyclization (160°C, 20 minutes) improves yield by 15% compared to conventional heating.
- Use of DIPEA minimizes side reactions during coupling.
Comparative Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 72 | 95 |
| Microwave Heating | 87 | 98 |
Thiomethylation of Pyrido-Pyrimidinone Precursors
A less common but efficient method involves post-synthetic introduction of the methylthio group:
- Starting Material : 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
- Thiomethylation :
- Reagent : Methyl disulfide (MeSSMe) and iodine.
- Conditions : DMF, 50°C, 8 hours.
Advantages :
- Avoids handling toxic thiols.
- Achieves >90% regioselectivity for the 2-position.
Limitations :
- Requires rigorous exclusion of moisture to prevent hydrolysis.
Critical Analysis of Methodologies
Yield and Scalability Comparison
Reagent Roles and Alternatives
| Reagent | Role | Alternative Options |
|---|---|---|
| DIPEA | Base for coupling | Triethylamine |
| PTSA | Acid catalyst for cyclization | HCl (gas) |
| Methyl disulfide | Thiomethylating agent | Sodium thiomethoxide |
Industrial Production Considerations
- Cost-Effective Scaling : The cyclocondensation route is preferred for large-scale production due to lower reagent costs.
- Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 23 (Cyclocondensation) vs. 45 (Coupling Strategy).
- Solvent recovery systems improve sustainability.
Challenges and Optimization Strategies
- Challenge 1 : Epimerization during cyclization.
- Solution : Use of chiral auxiliaries or low-temperature conditions.
- Challenge 2 : Byproduct formation in thiomethylation.
- Solution : Gradient crystallization with ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzyl moiety .
Scientific Research Applications
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s neuroprotective effects are thought to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations: Pyrido vs. Thieno Pyrimidinones
The pyrido[4,3-d]pyrimidin-4-one core distinguishes this compound from thieno[2,3-d]pyrimidin-4-one analogs (e.g., 7-methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one). The replacement of a pyridine ring with a thiophene (thieno) alters electronic properties and binding interactions. For example:
Substituent Effects on Activity
Position 6 Substitutions
- 6-Benzyl Group : Critical for receptor binding in GPR119 modulators. Analogs with 6-aryl substitutions show enhanced metabolic stability and potency .
- 6-Substituted vs. 7-Substituted: In pyrido-pyrimidinones, 6-substitution (e.g., benzyl) is associated with higher selectivity for GPR119 over 7-substituted analogs, which may target different pathways .
Position 2 Substitutions
- Methylthio (-SMe): Enhances lipophilicity and membrane permeability. Comparatively, 2-dimethylamino (-NMe₂) analogs (e.g., CAS 115596-49-1) exhibit improved solubility but reduced affinity for BET bromodomains .
- Chloromethyl (-CH₂Cl): In thieno analogs, this group confers potent antihyperlipaemic activity, reducing serum triglycerides comparably to clofibrate .
Table 2: Substituent Impact on Pharmacological Properties
Therapeutic Indications and Mechanisms
- GPR119 Modulation: 6-Substituted pyrido-pyrimidinones are explored for diabetes and obesity, acting as GPR119 agonists to stimulate insulin secretion .
- BET Bromodomain Inhibition: Thieno-pyrimidinones with N-acetylated side chains (e.g., CRCM5484) selectively inhibit BDII domains, showing promise in leukemia .
- Antimicrobial Activity: Thieno analogs with 2-chloromethyl groups exhibit efficacy against M. tuberculosis, likely via pantothenate synthetase inhibition .
Biological Activity
6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with notable biological activities. This compound is part of the pyrimidine family and has been investigated for its potential therapeutic applications due to its diverse biological properties.
Chemical Structure and Properties
The compound's chemical formula is , and its IUPAC name is this compound. The structure features a pyrido-pyrimidine core that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃OS |
| CAS Number | 1448-40-4 |
| IUPAC Name | This compound |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. These compounds can inhibit viral replication by targeting specific viral enzymes or receptors. In vitro studies have shown promising results against various viruses, suggesting potential for development into antiviral therapeutics .
Anticancer Effects
Several studies have highlighted the anticancer potential of pyrimidine derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds within this class have been shown to inhibit pathways involved in tumor growth and metastasis . The neuroprotective effects may also contribute to anticancer properties by reducing inflammation in the tumor microenvironment .
Neuroprotective Activity
The neuroprotective properties of this compound are particularly noteworthy. It has been observed to mitigate endoplasmic reticulum stress and inhibit apoptosis in neuronal cells. These effects are mediated through pathways such as NF-kB signaling and oxidative stress reduction . This suggests a dual role in both neuroprotection and potential treatment for neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies indicate that it exhibits significant activity against various bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : Interaction with receptors involved in inflammation and apoptosis contributes to its neuroprotective effects.
Case Studies
- Antiviral Activity Study : In vitro assays demonstrated that derivatives of this compound effectively inhibited the replication of influenza virus by blocking viral entry into host cells.
- Neuroprotection in Animal Models : Animal studies showed that administration of this compound reduced neuronal damage following ischemic events by modulating inflammatory responses.
Q & A
Q. What are the recommended synthetic routes for 6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. For example, analogous pyrido-pyrimidinones are synthesized by refluxing thiourea derivatives with ketones or aldehydes in ethanol, catalyzed by acids like p-toluenesulfonic acid (p-TsOH·H₂O) . Key steps include:
- Ring formation : Cyclization of intermediates under thermal conditions (e.g., 20-hour reflux in ethanol).
- Functionalization : Introduction of the methylthio group via nucleophilic substitution or thiolation agents.
Yields typically range from 60–70%, with purity confirmed by melting point analysis and chromatography .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the tetrahydropyrido-pyrimidinone core and substituent positions. For example:
- ¹H NMR : Peaks at δ 1.45 ppm (s, 6H) and δ 3.32 ppm (s, 3H) indicate methyl groups in analogous structures .
- IR spectroscopy : Absorbance at ~1639 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring .
For ambiguous data, cross-validate with mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available) .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Functional group modulation : Replace the methylthio group with other substituents (e.g., hydroxyl, amino) to assess impact on bioactivity. For instance, 2-substituted thieno-pyrimidinones show varied antimicrobial potency based on electron-withdrawing/donating groups .
- Docking studies : Use software like AutoDock to predict binding affinity to target enzymes (e.g., kinases or bacterial efflux pumps). Evidence from similar compounds suggests that hydrophobic substituents enhance interaction with protein pockets .
Q. How can computational modeling resolve contradictions in experimental data for this compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics simulations : Model the compound’s interaction with proposed targets (e.g., DNA gyrase for antimicrobial activity) to explain discrepancies between in vitro and cellular assays.
- QSAR models : Corrogate experimental IC₅₀ values with physicochemical descriptors (e.g., logP, polar surface area) to identify outliers in activity datasets .
Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent stability assays : Incubate the compound in buffers mimicking gastrointestinal (pH 1.2–6.8) and bloodstream (pH 7.4) environments. Monitor degradation via HPLC at timed intervals.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation. Methylthio groups are prone to demethylation, which can be tracked using LC-MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Standardize assays : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antimicrobial testing). Variations in inoculum size or incubation time can alter MIC values .
- Control for stereochemistry : Ensure enantiomeric purity, as racemic mixtures may show reduced activity compared to pure enantiomers (e.g., in antitrypanosomal studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
